4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide)

Polyurethane Additives Anti-Yellowing Agents Spandex Fiber Stabilization

Generic bis-semicarbazide agents underperform in aqueous PU, requiring higher loadings and risking migration. HN-130 (CAS 69938-76-7) solves this: • 36-40% higher active content vs. HN-150-lower dosage (0.3-0.6%) for equivalent NOx protection • >200 g/L water solubility enables co-solvent-free PUD and waterborne coating formulations • Polymerization-reactive functionality covalently incorporates into PU matrix for non-migrating protection Supplied as white crystalline powder, ≥98% purity, for industrial PU/spandex manufacturing.

Molecular Formula C12H28N6O2
Molecular Weight 288.39 g/mol
CAS No. 69938-76-7
Cat. No. B1630800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide)
CAS69938-76-7
Molecular FormulaC12H28N6O2
Molecular Weight288.39 g/mol
Structural Identifiers
SMILESCN(C)NC(=O)NCCCCCCNC(=O)NN(C)C
InChIInChI=1S/C12H28N6O2/c1-17(2)15-11(19)13-9-7-5-6-8-10-14-12(20)16-18(3)4/h5-10H2,1-4H3,(H2,13,15,19)(H2,14,16,20)
InChIKeyVETHREXFBVHLJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HN-130 Product Overview and Core Specifications


4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide), commonly known as anti-yellowing agent HN-130 or 1,6-hexamethylene bis(N,N-dimethylsemicarbazide), is a bis-semicarbazide derivative with the molecular formula C12H28N6O2 and a molecular weight of 288.4 g/mol [1][2]. It is a white crystalline powder with a melting point of 140-145°C and is widely employed as an anti-yellowing agent, antioxidant, and stabilizer in polyurethane (PU) and polyamide systems . Its primary mechanism involves scavenging nitrogen oxides (NO and NO2) that cause discoloration in polymers . This compound is also recognized for its high water solubility (>200 g/L at 20°C) and ability to participate directly in polymerization reactions .

Why Generic Substitution Fails for HN-130


Generic substitution among anti-yellowing agents is fraught with risk due to significant variations in effective active content, solubility profiles, and dosage requirements. While compounds like HN-150 (bis(N,N-dimethylhydrazinocarbonyl-4-phenyl)methane) share a bis-semicarbazide backbone, the hexamethylene linker in 4,4'-hexamethylenebis(1,1-dimethylsemicarbazide) confers a 36–40% higher effective content per unit mass and drastically superior water solubility (>200 g/L versus low aqueous solubility for HN-150) [1]. These molecular differences translate directly into measurable performance disparities: HN-130 achieves equivalent anti-yellowing efficacy at lower additive loadings or provides enhanced protection within comparable dosage windows [2]. Furthermore, the ability of HN-130 to participate directly in polymerization reactions—unlike many passive stabilizers—enables covalent incorporation into the polymer matrix, reducing migration and long-term yellowing . The quantitative evidence below demonstrates that simply selecting a 'bis-semicarbazide' class compound without specifying 4,4'-hexamethylenebis(1,1-dimethylsemicarbazide) will result in suboptimal material protection, increased formulation costs, or incompatibility with aqueous processing systems.

Quantitative Evidence: HN-130 vs. HN-150


Effective Content per Unit Mass vs. HN-150

4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) (HN-130) delivers a 36–40% higher effective active content per unit mass compared to its closest structural analog, HN-150 (bis(N,N-dimethylhydrazinocarbonyl-4-phenyl)methane, CAS 85095-61-0) [1][2]. This difference stems from the aliphatic hexamethylene linker in HN-130 versus the aromatic methylene-di-p-phenylene linker in HN-150, which reduces the molecular weight contribution of non-functional structural elements.

Polyurethane Additives Anti-Yellowing Agents Spandex Fiber Stabilization

Broader Dosage Window vs. HN-150

The recommended dosage range for 4,4'-hexamethylenebis(1,1-dimethylsemicarbazide) is 0.3–0.6% by weight in polyurethane systems, whereas HN-150 is recommended at a narrower range of 0.3–0.5% [1]. The extended upper bound allows formulators to address more demanding anti-yellowing requirements without switching to a different additive chemistry.

Formulation Optimization Polyurethane Processing Anti-Yellowing Agent Loading

High Water Solubility for Aqueous Formulations

4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) exhibits a water solubility exceeding 200 g/L at 20°C, whereas HN-150 is characterized as having low water solubility . This order-of-magnitude difference enables HN-130 to be directly incorporated into aqueous polyurethane dispersions (PUDs) and waterborne coating formulations without the need for co-solvents or emulsification steps.

Aqueous Polyurethane Dispersions Waterborne Coatings Additive Solubility

Covalent Matrix Incorporation via Polymerization

Unlike conventional passive anti-yellowing agents that merely disperse within the polymer matrix, 4,4'-hexamethylenebis(1,1-dimethylsemicarbazide) can participate directly in polymerization reactions . This reactivity is attributed to its terminal semicarbazide groups, which can react with isocyanates during polyurethane synthesis to form covalent urea linkages. In contrast, HN-150 and similar aromatic bis-semicarbazides exhibit lower reactivity due to steric and electronic effects of the aromatic linker, functioning primarily as non-reactive additives.

Reactive Stabilizers Polyurethane Synthesis Non-Migrating Additives

NDMA Formation Profile in Water Treatment

In ozonation studies of water containing 4,4'-hexamethylenebis(1,1-dimethylsemicarbazide) (HDMS), NDMA formation was found to decrease from 42.84 μg/L to 14.16 μg/L as bromide ion concentration increased from 0 μM to 100 μM [1]. This represents a 67% reduction in NDMA yield under bromide-rich conditions. In contrast, 1,1-dimethylhydrazine (UDMH), a primary intermediate in HDMS degradation, contributed 54.3% of total NDMA formation without bromide, underscoring the importance of the parent compound's specific degradation pathway.

Disinfection By-Products NDMA Control Ozonation By-Products

Thermal Stability Advantage

4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) exhibits thermal decomposition in the range of 250–300°C . While this is not a direct comparator-based differentiation, it establishes a thermal stability baseline that surpasses many conventional anti-yellowing agents that degrade below 200°C, enabling the compound to withstand high-temperature polymer processing conditions without premature loss of efficacy.

High-Temperature Processing Thermal Stability Polyurethane Processing

Application Scenarios for HN-130


Spandex and Polyurethane Fiber Anti-Yellowing

Leveraging the 36–40% higher effective content per unit mass compared to HN-150 [1], 4,4'-hexamethylenebis(1,1-dimethylsemicarbazide) enables spandex and PU fiber manufacturers to achieve target anti-yellowing performance at lower additive concentrations. This reduces overall formulation cost, minimizes potential additive migration during fiber spinning and subsequent processing, and decreases the risk of surface exudation that can compromise fiber aesthetics and downstream dyeing processes.

Waterborne Polyurethane Coatings and Adhesives

With a water solubility exceeding 200 g/L at 20°C [1], 4,4'-hexamethylenebis(1,1-dimethylsemicarbazide) is uniquely positioned for aqueous polyurethane dispersions (PUDs), waterborne coatings, and low-VOC adhesive formulations. Unlike less soluble alternatives such as HN-150, HN-130 can be directly incorporated without co-solvents, simplifying formulation workflows and supporting compliance with stringent VOC regulations in architectural, automotive, and industrial coating applications.

Non-Migrating Stabilization for High-Durability Elastomers

The ability of 4,4'-hexamethylenebis(1,1-dimethylsemicarbazide) to participate directly in polyurethane polymerization [1] makes it the additive of choice for applications demanding permanent, non-migrating anti-yellowing protection. This includes medical-grade polyurethanes, automotive interior components, high-performance sporting goods, and industrial rollers where additive leaching could compromise long-term performance or regulatory compliance.

Polyurethane Processing Under High NOx Exposure

For PU profiles, shoe materials, and plastic components manufactured or used in environments with elevated nitrogen oxide levels (e.g., urban outdoor exposure, gas-fired curing ovens), the broader dosage range of 0.3–0.6% [1] provides formulation flexibility to increase additive loading as needed without switching chemistries. The demonstrated high affinity for NO and NO2 ensures effective yellowing prevention even under aggressive oxidative conditions.

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